molecular formula C8H4BrClN2 B1338510 6-Bromo-4-chlorocinnoline CAS No. 68211-15-4

6-Bromo-4-chlorocinnoline

Cat. No. B1338510
Key on ui cas rn: 68211-15-4
M. Wt: 243.49 g/mol
InChI Key: WAKDQKOZUBTOEX-UHFFFAOYSA-N
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Patent
US08084479B2

Procedure details

To a stirred mixture of bis(pinacolato)diboron (6.4 g, 25 mmol), potassium acetate (6.8 g, 69 mmol), dichloro[1,1′bis(diphenylphoshino)ferrocene]palladium(II) dichloromethane adduct (0.50 g, 0.69 mmol), and 6-bromo-4-chlorocinnoline (5.60 g, 23 mmol), was added DMF (50.00 mL, 646 mmol) and the overall mixture was heated at 80° C. overnight. After cooling and checking by LC-MS, the overall mixture was concentrated with silica and purified with ISCO (40 g, hexanes/EA, 1:0 to 1:1) to provide the title compound 6-bromocinnoline (1.48, 31%) as a yellow solid. LCMS (API-ES) m/z (%): 210.0 (100%, M++H).
Quantity
6.4 g
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step One
Name
dichloro[1,1′bis(diphenylphoshino)ferrocene]palladium(II) dichloromethane adduct
Quantity
0.5 g
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
31%

Identifiers

REACTION_CXSMILES
B1(B2OC(C)(C)C(C)(C)O2)OC(C)(C)C(C)(C)O1.C([O-])(=O)C.[K+].[Br:24][C:25]1[CH:26]=[C:27]2[C:32](=[CH:33][CH:34]=1)[N:31]=[N:30][CH:29]=[C:28]2Cl.CN(C=O)C>C1C=CC([PH+]([C]2[CH][CH][CH][CH]2)C2C=CC=CC=2)=CC=1.C1C=CC([PH+]([C]2[CH][CH][CH][CH]2)C2C=CC=CC=2)=CC=1.C(Cl)Cl.Cl[Pd]Cl.[Fe]>[Br:24][C:25]1[CH:26]=[C:27]2[C:32](=[CH:33][CH:34]=1)[N:31]=[N:30][CH:29]=[CH:28]2 |f:1.2,5.6.7.8.9,^1:45,46,47,48,49,63,64,65,66,67|

Inputs

Step One
Name
Quantity
6.4 g
Type
reactant
Smiles
B1(OC(C(O1)(C)C)(C)C)B2OC(C(O2)(C)C)(C)C
Name
potassium acetate
Quantity
6.8 g
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Name
Quantity
5.6 g
Type
reactant
Smiles
BrC=1C=C2C(=CN=NC2=CC1)Cl
Name
dichloro[1,1′bis(diphenylphoshino)ferrocene]palladium(II) dichloromethane adduct
Quantity
0.5 g
Type
catalyst
Smiles
C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C(Cl)Cl.Cl[Pd]Cl.[Fe]
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CONCENTRATION
Type
CONCENTRATION
Details
the overall mixture was concentrated with silica
CUSTOM
Type
CUSTOM
Details
purified with ISCO (40 g, hexanes/EA, 1:0 to 1:1)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C=CN=NC2=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 31%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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